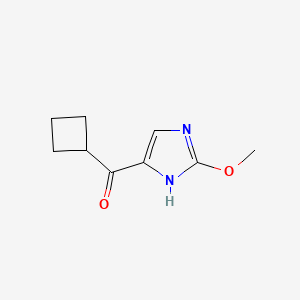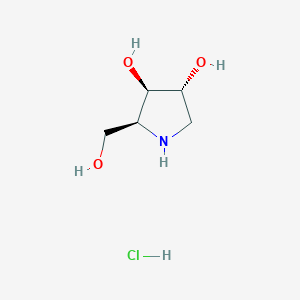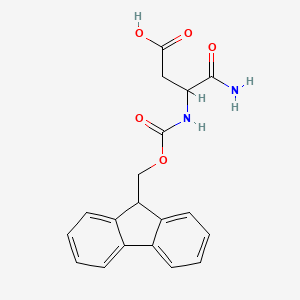
Fmoc-IsoAsn-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluorenylmethyloxycarbonyl-D-asparagine amide: is a derivative of asparagine, an amino acid, where the amino group is protected by the fluorenylmethyloxycarbonyl group. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis, due to its stability and ease of removal under mild conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Protection of the Amino Group: The fluorenylmethyloxycarbonyl group is introduced to the amino group of D-asparagine using fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate in aqueous dioxane.
Formation of the Amide: The carboxyl group of the protected D-asparagine is then converted to an amide using ammonia or an amine in the presence of a coupling reagent like N,N’-diisopropylcarbodiimide.
Industrial Production Methods: The industrial production of fluorenylmethyloxycarbonyl-D-asparagine amide typically involves large-scale solid-phase peptide synthesis techniques. The fluorenylmethyloxycarbonyl group is introduced using fluorenylmethyloxycarbonyl chloride or fluorenylmethyloxycarbonyl succinimidyl carbonate, followed by amide formation using ammonia or an appropriate amine .
Analyse Chemischer Reaktionen
Types of Reactions:
Deprotection: The fluorenylmethyloxycarbonyl group can be removed using a base such as piperidine, resulting in the formation of the free amine.
Coupling Reactions: The free amine can undergo coupling reactions with carboxyl groups to form peptide bonds.
Common Reagents and Conditions:
Deprotection: Piperidine in N,N-dimethylformamide is commonly used for the removal of the fluorenylmethyloxycarbonyl group.
Major Products:
Wissenschaftliche Forschungsanwendungen
Chemistry: Fluorenylmethyloxycarbonyl-D-asparagine amide is widely used in the synthesis of peptides and proteins. Its stability and ease of removal make it an ideal protecting group for amino acids in solid-phase peptide synthesis .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the synthesis of peptide-based drugs and biomaterials .
Medicine: Fluorenylmethyloxycarbonyl-D-asparagine amide is used in the development of peptide-based therapeutics. Its use in solid-phase peptide synthesis allows for the efficient production of peptide drugs .
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It is also used in the production of peptide-based biomaterials for various applications .
Wirkmechanismus
The fluorenylmethyloxycarbonyl group protects the amino group of D-asparagine, preventing unwanted reactions during peptide synthesis. The protecting group is removed under basic conditions, revealing the free amine, which can then participate in coupling reactions to form peptide bonds .
Vergleich Mit ähnlichen Verbindungen
Fluorenylmethyloxycarbonyl-L-asparagine amide: Similar to fluorenylmethyloxycarbonyl-D-asparagine amide but with the L-isomer of asparagine.
Fluorenylmethyloxycarbonyl-D-glutamine amide: Similar protecting group but with glutamine instead of asparagine.
Fluorenylmethyloxycarbonyl-L-glutamine amide: Similar to fluorenylmethyloxycarbonyl-D-glutamine amide but with the L-isomer of glutamine.
Uniqueness: Fluorenylmethyloxycarbonyl-D-asparagine amide is unique due to its use of the D-isomer of asparagine, which can result in different biological activities and properties compared to the L-isomer .
Eigenschaften
IUPAC Name |
4-amino-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5/c20-18(24)16(9-17(22)23)21-19(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H2,20,24)(H,21,25)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRMWRHTRSQVJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
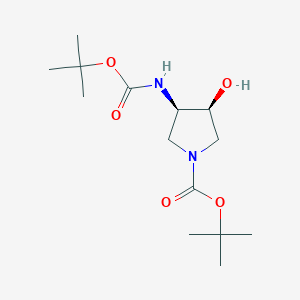
![1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanethiol](/img/structure/B15198947.png)
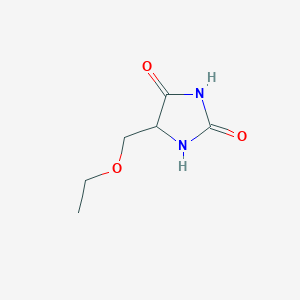
![6-Amino-4-methoxy-1H-benzo[d]imidazol-2-ol](/img/structure/B15198974.png)
![(4aS,8aS,9S)-4a-[tert-butyl(dimethyl)silyl]oxy-9-(dimethylamino)-3-phenylmethoxy-8a,9-dihydro-8H-benzo[f][1,2]benzoxazole-4,5-dione](/img/structure/B15198992.png)
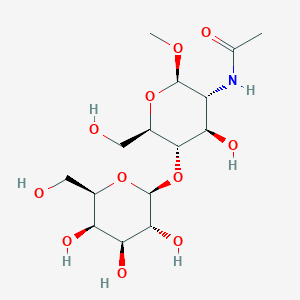

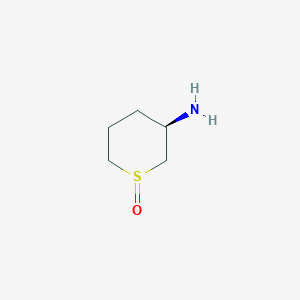
![5,7-Di(thiophen-2-yl)-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B15199011.png)
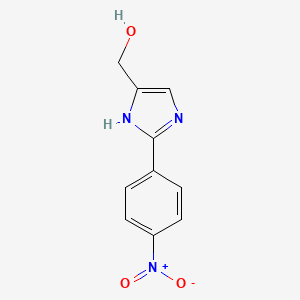
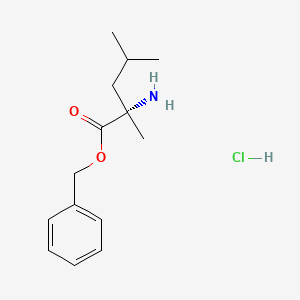
![1-[2-[4-[(4-Methoxyphenyl)-oxomethoxy]phenyl]ethyl]-2-[[oxo-[4-(trifluoromethyl)phenyl]methyl]amino]-5-benzimidazolecarboxylic acid](/img/structure/B15199032.png)
